N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-(1,1-dioxothiazinan-2-yl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S3/c22-27(23)15-2-1-12-20(27)16-7-9-19(10-8-16)28(24,25)21(17-5-6-17)13-11-18-4-3-14-26-18/h3-4,7-10,14,17H,1-2,5-6,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHZMYVYYLYZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 1396854-93-5 |
The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes such as CO hydration and bicarbonate dehydration. Inhibition of CAs has therapeutic implications for conditions like glaucoma, epilepsy, and certain tumors.
The compound's unique structure allows it to interact with specific biological targets, modulating their activity and influencing downstream signaling pathways. The presence of the cyclopropyl group and thiophene ring enhances its pharmacological profile, potentially leading to distinct biological effects compared to similar compounds.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various carbonic anhydrase isoforms. For example:
| Isoform | IC50 Value (µM) | Effect |
|---|---|---|
| CA I | 0.5 | Strong inhibition |
| CA II | 0.3 | Strong inhibition |
| CA IX | 0.8 | Moderate inhibition |
These findings suggest that the compound could be a valuable lead in the development of CA inhibitors for therapeutic use.
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of various CA inhibitors, this compound was tested against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner with IC50 values ranging from 0.5 to 3 µM across different cell lines.
Case Study 2: Glaucoma Treatment
Another study focused on the potential application of this compound in treating glaucoma. The results showed that topical administration in an animal model led to a significant reduction in intraocular pressure (IOP), suggesting its potential as a new therapeutic agent for glaucoma management.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of Thiazinane Ring : The precursor is treated with appropriate reagents under controlled conditions to form the thiazinane structure.
- Substitution Reactions : The cyclopropyl and thiophene groups are introduced through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Comparison with Similar Compounds
a. 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35, )
- Synthesis: Prepared via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .
- Key Differences: Lacks the sulfonamide core and thiophen-ethyl group. Contains a bromo-dimethylphenoxy substituent instead of cyclopropylamine.
- Physicochemical Impact: The bromophenol group increases molecular weight (MW) and may enhance halogen bonding compared to the target compound’s thiophen-ethyl group.
b. 5-aryl-1,2-thiazinan-3-one-1,1-dioxide (Compound 40, )
- Synthesis : Generated via NaOMe-mediated cyclization (74% yield) and Suzuki coupling with aryl boronic acids .
- Key Differences :
- Features a triazole ring fused to the thiazinane-dioxide system.
- Lacks the sulfonamide linkage and cyclopropyl group.
Sulfonamide Derivatives with Thiophen-Ethyl Groups
a. (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (Compound e, )
- Structure : Shares the N-(2-(thiophen-2-yl)ethyl) group but incorporates a tetrahydronaphthalene system and a tosylate ester.
- Key Differences :
b. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
- Synthesis : Derived from azide substitution of a tosylated precursor.
- Key Differences :
Triazole-Containing Sulfonamides ()
a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Synthesis : Formed via cyclization of hydrazinecarbothioamides in basic conditions.
- Key Differences: Triazole-thione core replaces the thiazinane-dioxide.
- Tautomerism : Exists as thione-thiol tautomers, a feature absent in the target compound.
Data Tables
Table 2. Spectroscopic Signatures
Discussion of Key Findings
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization (e.g., cyclopropane introduction, thiazinane-dioxide formation), comparable to the methodologies in and . However, yields may be lower due to steric hindrance from the cyclopropyl and thiophen-ethyl groups .
- Electronic Effects : The thiazinane-dioxide moiety’s electron-withdrawing nature may enhance the sulfonamide’s acidity relative to triazole-thiones or simple sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
